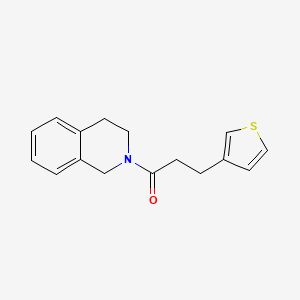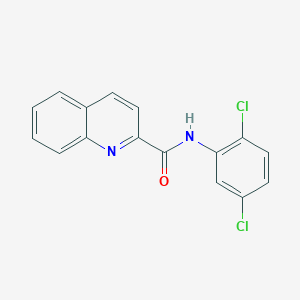
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one, also known as DITP, is a novel compound with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one involves its interaction with dopamine D2 receptors and monoamine oxidase. As a dopamine D2 receptor antagonist, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one binds to the receptor and prevents dopamine from binding, which leads to a decrease in dopamine activity. As a MAO inhibitor, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one prevents the breakdown of monoamine neurotransmitters, leading to an increase in their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one are still being studied. However, it has been shown to have an impact on dopamine activity and the activity of monoamine oxidase. These effects could have implications for the treatment of various neurological and mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one in lab experiments is its selectivity for dopamine D2 receptors and its ability to inhibit the activity of monoamine oxidase. This makes it a useful tool for studying the role of these targets in various disorders. However, one limitation is the lack of information on potential side effects and toxicity of the compound.
Orientations Futures
There are several future directions for research on 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one. One area of interest is its potential as a treatment for various neurological and mood disorders. Additionally, further studies are needed to determine the safety and toxicity of the compound. Finally, research is needed to identify other potential targets for 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one and to develop more selective compounds based on its structure.
Conclusion:
In conclusion, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one is a novel compound with potential applications in scientific research. Its selectivity for dopamine D2 receptors and its ability to inhibit the activity of monoamine oxidase make it a useful tool for studying the role of these targets in various disorders. However, further research is needed to determine its safety and toxicity and to identify other potential targets for the compound.
Méthodes De Synthèse
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one involves the reaction of 2-bromo-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone with thiophenol in the presence of a base. The resulting product is purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective dopamine D2 receptor antagonist, which could be useful in studying the role of dopamine in various neurological disorders. Additionally, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one has been found to inhibit the activity of the enzyme monoamine oxidase (MAO), which could be useful in studying the role of MAO in depression and other mood disorders.
Propriétés
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c18-16(6-5-13-8-10-19-12-13)17-9-7-14-3-1-2-4-15(14)11-17/h1-4,8,10,12H,5-7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKSFMYREQOSOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-thiophen-3-ylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-methyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500916.png)
![2-[(3-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7500921.png)
![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7500951.png)


![2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B7500961.png)

![4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one](/img/structure/B7500974.png)

![N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7500982.png)
![N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7500999.png)
![N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7501001.png)
![N-(3-fluoro-4-methylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501003.png)
